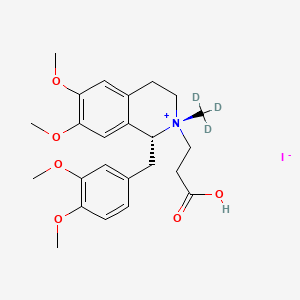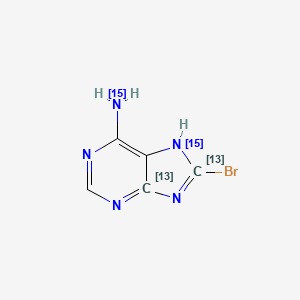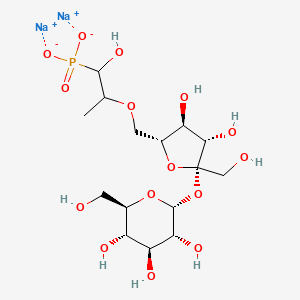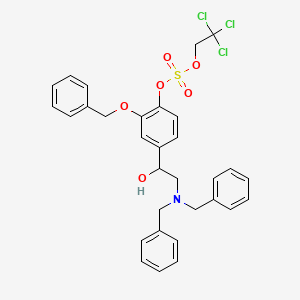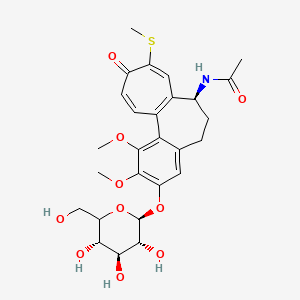
Isothiocolchicoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside found in the seeds of Gloriosa superba and Colchicum autumnale. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is widely used in the treatment of various musculoskeletal disorders, including low back pain, orthopedic, traumatic, and rheumatologic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isothiocolchicoside is synthesized from thiocolchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of thiocolchicine. This transformation is achieved using specific reagents and conditions to ensure high selectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This method is preferred due to its high selectivity, efficiency, and environmentally friendly nature. The process involves the conversion of thiocolchicine into this compound through a single fermentation step .
Analyse Des Réactions Chimiques
Types of Reactions
Isothiocolchicoside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
Applications De Recherche Scientifique
Isothiocolchicoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of muscle relaxants and anti-inflammatory agents.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involving muscle contraction and inflammation.
Medicine: Widely used in the treatment of musculoskeletal disorders, including low back pain, arthritis, and muscle spasms.
Mécanisme D'action
Isothiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and reduced inflammation. The compound also acts as a competitive antagonist of glycine receptors, further contributing to its muscle relaxant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: A natural compound with anti-inflammatory properties, primarily used in the treatment of gout.
Thiocolchicine: A semi-synthetic derivative of colchicine with similar properties to isothiocolchicoside.
Eperisone: A muscle relaxant with similar applications but different mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, involving both GABA-A and glycine receptors. This dual action makes it a potent muscle relaxant with fewer side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C27H33NO10S |
|---|---|
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
N-[(7S)-1,2-dimethoxy-9-methylsulfanyl-10-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-17(31)20(39-4)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19?,22+,23-,24+,27+/m0/s1 |
Clé InChI |
GZRFWUUSEDCPQQ-ZZMDLNRPSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


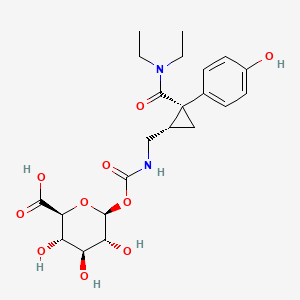
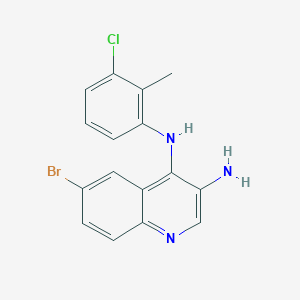
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
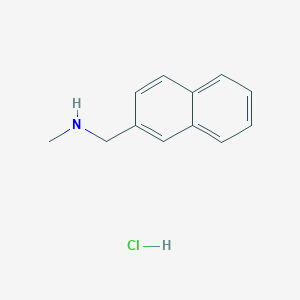
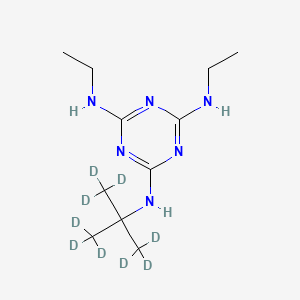
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
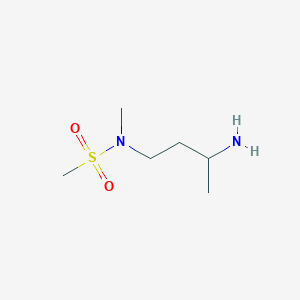
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
